1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea is a complex organic compound that features a bipyridine moiety linked to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-(chloromethyl)-2,4’-bipyridine with 3-(2-methoxyethyl)urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bipyridine moiety, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical structure.
Mechanism of Action
The mechanism by which 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in various biochemical pathways. Additionally, the urea group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: A bipyridine derivative with distinct chemical properties.
2’-O-(2-Methoxyethyl)-purine derivatives: Compounds with similar methoxyethyl groups, used in nucleoside analogs.
Uniqueness
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea is unique due to its combination of a bipyridine moiety and a urea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-9-8-18-15(20)19-11-12-2-7-17-14(10-12)13-3-5-16-6-4-13/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSKOZLZISROH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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